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Compound of Interest

Compound Name: 2-lodo-6-nitrophenol

Cat. No.: B171258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectral data for the compound 2-lodo-6-nitrophenol. Due to the absence
of publicly available experimental spectra, this document presents predicted NMR data
obtained from computational models. It also outlines a standard experimental protocol for the
acquisition of such data, which can be adapted for practical laboratory work.

Molecular Structure

The structure of 2-lodo-6-nitrophenol is characterized by a phenol ring substituted with an
iodine atom at the C2 position and a nitro group at the C6 position. This substitution pattern
significantly influences the electronic environment of the aromatic protons and carbon atoms,
which is reflected in their respective NMR chemical shifts.

Caption: Molecular Structure of 2-lodo-6-nitrophenol.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 2-lodo-6-nitrophenol is expected to show three distinct
signals in the aromatic region, corresponding to the three protons on the benzene ring. The
chemical shifts are influenced by the electron-withdrawing effects of the nitro and iodo groups
and the electron-donating effect of the hydroxyl group.
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Table 1: Predicted *H NMR Data for 2-lodo-6-nitrophenol

Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (6, ppm) (J, Hz)

Doublet of doublets

H-3 7.85 8.0,15
(dd)

H-4 7.10 Triplet (t) 8.0
Doublet of doublets

H-5 8.20 8.0,1.5
(dd)

OH 11.5 (broad) Singlet (s)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration and is expected to appear as a broad singlet.

Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum will display six unique signals, one for each carbon atom in

the benzene ring. The chemical shifts are significantly affected by the attached functional

groups.

Table 2: Predicted 3C NMR Data for 2-lodo-6-nitrophenol

Carbon Atom

Predicted Chemical Shift (6, ppm)

C-1 (C-OH) 155.0
C-2 (C-I) 90.5

C-3 130.0

C-4 125.5

C-5 140.0

C-6 (C-NO2) 145.0

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b171258?utm_src=pdf-body
https://www.benchchem.com/product/b171258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring *H and 3C NMR spectra of 2-
lodo-6-nitrophenol.

1. Sample Preparation:
o Weigh approximately 5-10 mg of 2-lodo-6-nitrophenol.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d
(CDCIs), Dimethyl sulfoxide-de (DMSO-ds), or Acetone-ds). The choice of solvent can affect
the chemical shifts, particularly for the hydroxyl proton.

o Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:

e The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400
MHz or 500 MHz instrument.

» The spectrometer should be locked to the deuterium signal of the solvent.

¢ Shimming should be performed to optimize the magnetic field homogeneity.

3. IH NMR Acquisition Parameters:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

e Number of Scans: 16 to 64 scans, depending on the sample concentration.

o Relaxation Delay (d1): 1-2 seconds.

e Acquisition Time (aq): 3-4 seconds.

e Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
4. 13C NMR Acquisition Parameters:

e Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30).
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e Number of Scans: 1024 to 4096 scans are generally required due to the low natural
abundance of 13C.

e Relaxation Delay (d1): 2-5 seconds.

¢ Acquisition Time (aq): 1-2 seconds.

o Spectral Width (sw): A range of approximately 0 to 200 ppm.

5. Data Processing:

e The acquired Free Induction Decay (FID) should be Fourier transformed.

e Phase correction and baseline correction should be applied to the resulting spectrum.

o The chemical shifts should be referenced to the residual solvent peak or an internal standard
like Tetramethylsilane (TMS).

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting NMR data for a compound like 2-lodo-6-nitrophenol
follows a logical sequence.
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Caption: Experimental workflow for NMR analysis.
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This guide provides a foundational understanding of the expected NMR spectral characteristics
of 2-lodo-6-nitrophenol and a practical framework for its experimental analysis. Researchers
can use this information for compound identification, purity assessment, and further structural
elucidation studies.

 To cite this document: BenchChem. [Spectral Analysis of 2-lodo-6-nitrophenol: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171258#1h-nmr-and-13c-nmr-spectral-data-of-2-
iodo-6-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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